ZG-10 (JNK-IN-2): A Technical Guide to its Mechanism of Action as a Covalent JNK Inhibitor
ZG-10 (JNK-IN-2): A Technical Guide to its Mechanism of Action as a Covalent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ZG-10, also known as JNK-IN-2, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action
ZG-10 is an irreversible inhibitor of the JNK family of kinases (JNK1, JNK2, and JNK3)[1][2][3]. Its mechanism of action is based on the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes[1][4]. This covalent modification leads to the irreversible inactivation of the kinase, thereby blocking its downstream signaling activities.
The discovery of ZG-10 (referred to as JNK-IN-2 in the primary literature) was part of a structure-based drug design effort to develop potent and selective JNK inhibitors[1]. The inhibitor was designed to possess an electrophilic acrylamide "warhead" that can react with the thiol group of the target cysteine residue[1][5]. Crystallographic studies of a related compound, JNK-IN-7, with JNK3 have confirmed that the inhibitor binds in the ATP pocket and forms a covalent bond with Cys154[1][5]. This cysteine residue is conserved across the JNK isoforms (Cys116 in JNK2)[1]. The formation of this covalent bond is critical for the high potency of this class of inhibitors[1].
Quantitative Data
The inhibitory activity of ZG-10 and related compounds has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| ZG-10 (JNK-IN-2) | 809 | 1140 | 709 |
| JNK-IN-1 | >10000 | >10000 | 5000 |
| JNK-IN-7 | 32 | 110 | 23 |
| JNK-IN-8 | 4.7 | 13 | 1.8 |
| JNK-IN-11 | 2.1 | 4.8 | 1.1 |
Table 1: Biochemical IC50 values of ZG-10 and related covalent JNK inhibitors against JNK1, JNK2, and JNK3. Data extracted from Zhang et al., 2012.[1]
| Kinase | Percent of Control (%) @ 1 µM JNK-IN-8 |
| JNK1 | 0.1 |
| JNK2 | 0.2 |
| JNK3 | 0.1 |
| IRAK1 | 0.5 |
| PIK3C3 | 2.2 |
| PIP5K3 | 3.5 |
| PIP4K2C | 4.1 |
Table 2: Kinome scan data for JNK-IN-8, a closely related analog of ZG-10, demonstrating its high selectivity for JNK kinases. The data represents the percentage of the kinase bound to the beads relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor. Data from Zhang et al., 2012.[1]
Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis[6][7]. The pathway is a tiered cascade of protein kinases. ZG-10 acts at the level of JNK, preventing the phosphorylation of its downstream substrates.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of ZG-10 and related compounds, based on the methodologies described in the primary literature[1][5].
In Vitro Kinase Assay (Z'-LYTE™ Assay)
This assay is used to determine the IC50 values of inhibitors against purified kinases.
-
Reagents : Recombinant JNK1, JNK2, or JNK3 enzyme, ATP, a specific peptide substrate, and the test compound (e.g., ZG-10) at various concentrations.
-
Procedure :
-
The kinase, peptide substrate, and inhibitor are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A development reagent is added to stop the reaction and generate a signal.
-
The signal is measured using a fluorescence plate reader. The degree of peptide phosphorylation is inversely proportional to the fluorescence signal.
-
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a dose-response curve.
Cellular Assay for c-Jun Phosphorylation
This assay measures the ability of the inhibitor to block JNK activity within a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture : A suitable cell line (e.g., HEK293) is cultured in appropriate media.
-
Treatment : Cells are pre-treated with the JNK inhibitor (e.g., ZG-10) at various concentrations for a specified time.
-
Stimulation : The JNK pathway is activated by treating the cells with a stimulus such as anisomycin or UV radiation.
-
Lysis : Cells are lysed to extract total protein.
-
Western Blotting :
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated c-Jun (at Ser63).
-
A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.
-
The membrane is also probed for total c-Jun and a loading control (e.g., actin) to ensure equal protein loading.
-
-
Analysis : The intensity of the phosphorylated c-Jun band is quantified and normalized to the total c-Jun and loading control bands.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZG-10 1408077-04-2 | MCE [medchemexpress.cn]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. paulogentil.com [paulogentil.com]
